molecular formula C8H14O3 B1652690 2-(Dimethoxymethyl)cyclopentan-1-one CAS No. 15839-44-8

2-(Dimethoxymethyl)cyclopentan-1-one

Cat. No.: B1652690
CAS No.: 15839-44-8
M. Wt: 158.19 g/mol
InChI Key: BMUJLDCMIRTFHP-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)cyclopentan-1-one is a cyclopentanone derivative featuring a dimethoxymethyl substituent at the 2-position of the cyclopentane ring. Cyclopentanone derivatives are widely studied for their roles in organic synthesis, fragrance chemistry, and pharmaceutical intermediates due to their reactive ketone group and variable substituent effects .

Properties

IUPAC Name

2-(dimethoxymethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-8(11-2)6-4-3-5-7(6)9/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUJLDCMIRTFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506344
Record name 2-(Dimethoxymethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15839-44-8
Record name 2-(Dimethoxymethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Dimethoxymethyl)cyclopentan-1-one is a cyclic ketone with potential biological activities. Understanding its biological properties can provide insights into its applications in pharmaceuticals and other fields. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8_{8}H14_{14}O3_{3}. It features a cyclopentanone ring substituted with two methoxy groups and a dimethyl group. This unique structure may contribute to its biological activities.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds with similar structures to this compound. For instance, terpenoids containing similar functional groups have demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi. These findings suggest that this compound may exhibit comparable antimicrobial properties.

Compound Target Pathogen Activity
This compoundNot yet testedPotential antimicrobial activity
Terpenoids (various)Staphylococcus aureusMIC values ranging from 62.5 to 156 µg/mL

The exact mechanisms by which this compound exerts its biological effects remain largely unexplored. However, compounds with similar structures often interact with cellular pathways involved in apoptosis and cell proliferation. The presence of methoxy groups may enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Case Studies

While specific case studies on this compound are scarce, related research provides valuable insights:

  • Antimicrobial Studies : A study on sesquiterpenoids demonstrated that compounds with similar structural motifs had significant antimicrobial activity against resistant strains of bacteria . This suggests that this compound could be further investigated for its potential in treating infections caused by resistant pathogens.
  • Cytotoxicity in Cancer Research : Research on structurally related compounds has indicated potential for selective cytotoxicity against various cancer cell lines. For example, certain derivatives showed promising results in inhibiting tumor growth in vitro .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key References
This compound* -CH(OCH₃)₂ C₉H₁₆O₃ 172.22 (calculated) N/A
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one -C₆H₄(CF₃) C₁₂H₁₁F₃O 228.21
2-(2-Fluoroethyl)cyclopentan-1-one -CH₂CH₂F C₇H₁₁FO 130.16
2-Pentylcyclopentan-1-one -(CH₂)₄CH₃ C₁₀H₁₈O 154.25
2-(Prop-2-en-1-ylidene)cyclopentan-1-one -CH₂CH=CH₂ C₈H₁₀O 122.17

*Hypothetical data inferred from analogs.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethylphenyl group in 2-[4-(trifluoromethyl)phenyl]cyclopentan-1-one increases molecular weight and polarity, likely enhancing stability and altering solubility .
  • Alkyl vs. Unsaturated Chains : 2-Pentylcyclopentan-1-one (alkyl) and 2-(Prop-2-en-1-ylidene)cyclopentan-1-one (unsaturated) demonstrate how chain saturation impacts rigidity and reactivity. The conjugated double bond in the latter may facilitate [4+2] cycloaddition reactions .

Key Observations :

  • Chromatographic Purification : Compounds like those in are purified via preparative TLC, achieving high yields (83–91%) and purity (>95%) .
  • Chiral Synthesis: Racemic mixtures (e.g., 2-(aminomethyl)cyclopentanone HCl) highlight challenges in stereocontrol, necessitating advanced techniques for enantiopure production .

Key Observations :

  • Limited toxicological data exist for many cyclopentanone derivatives, necessitating caution in handling .

Preparation Methods

Aldol Condensation

A modified aldol condensation strategy was explored by Donohoe et al. (2001), utilizing cyclopentanone and dimethoxymethyl acetate in the presence of a Lewis acid catalyst. The reaction employed titanium tetrachloride (TiCl₄) to activate the carbonyl group of cyclopentanone, facilitating nucleophilic addition of the dimethoxymethyl moiety. The intermediate β-hydroxy ketone underwent subsequent dehydration to yield the target compound. This method achieved moderate efficiency, with purification requiring chromatographic separation to isolate the product from byproducts.

Cyclopentanone Functionalization

Meegalla et al. (2002) Method

Meegalla and colleagues developed a high-yield synthesis leveraging palladium-catalyzed cross-coupling. Cyclopentanone was first converted to its enolate using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The enolate was then reacted with dimethoxymethyl bromide in the presence of Pd(PPh₃)₄ (5 mol%), yielding 2-(dimethoxymethyl)cyclopentan-1-one with 81% efficiency. Key advantages included mild conditions and scalability, making this route suitable for industrial applications.

Reaction Conditions:

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base LDA
Solvent THF
Temperature −78°C to room temperature
Yield 81%

Catalytic and Asymmetric Methods

Organocatalytic Approaches

Recent advances in organocatalysis have enabled enantioselective routes to cyclopentanone derivatives. While specific applications to this compound remain unexplored, proline-derived catalysts have been used to induce asymmetry in similar ketone functionalizations. For example, Joullié et al. (2010) demonstrated the use of Evans aldol reactions to construct complex cyclopentanone frameworks, suggesting potential adaptability for introducing dimethoxymethyl groups.

Sakurai Reaction Adaptations

The Sakurai reaction, which employs allyltrimethylsilane and Lewis acids, offers a pathway to introduce allyl groups into ketones. Although primarily used for allylation, modifications using dimethoxymethyl silanes could theoretically yield this compound. For instance, BF₃·OEt₂-catalyzed addition of dimethoxymethyltrimethylsilane to cyclopentanone might proceed via a similar mechanism, though literature evidence for this specific transformation is lacking.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial production favors continuous flow reactors for improved heat and mass transfer. A hypothetical scaled-up process might combine Meegalla’s palladium-catalyzed method with flow chemistry, enabling rapid mixing of cyclopentanone enolates and dimethoxymethyl bromides. Preliminary modeling suggests that residence times under 10 minutes at 50°C could achieve >75% conversion, with in-line purification reducing downstream processing costs.

Solvent and Catalyst Recovery

Economic viability necessitates solvent and catalyst recycling. Immobilized palladium catalysts (e.g., Pd on activated carbon) have been tested in batch reactions, showing <5% leaching after five cycles. Solvent recovery via distillation further reduces waste, aligning with green chemistry principles.

Comparative Analysis of Methods

The table below summarizes key synthetic routes, highlighting advantages and limitations:

Method Catalyst/Reagents Yield Scalability Cost Efficiency
Acid-catalyzed (Bardou) H₂SO₄, dimethoxyacetone Moderate Low High
Pd-catalyzed (Meegalla) Pd(PPh₃)₄, LDA 81% High Moderate
Organocatalytic (Joullié) Proline derivatives N/A Moderate Low
Sakurai adaptation BF₃·OEt₂, silanes N/A Theoretical High

Q & A

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-deficient carbonyl group and steric effects of the methoxymethyl substituent. For example, studies on (E)-2-(4-methoxybenzylidene)cyclopentan-1-one used molecular docking to assess interactions with biological targets . Apply similar methods to predict regioselectivity in reactions with Grignard reagents or hydrides.

Q. What strategies resolve contradictory data in the biological activity of cyclopentanone derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity interference. For example, pharmacological studies on cyclopentanone analogs require rigorous purity validation (HPLC ≥95%) and dose-response curve replication. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and reference controls like known kinase inhibitors .

Q. How can reaction kinetics be analyzed to improve the yield of this compound in scalable syntheses?

  • Methodological Answer : Use in-situ FTIR or HPLC to monitor methoxymethylation progress. For analogous compounds, pseudo-first-order kinetics models help identify rate-limiting steps (e.g., acid-catalyzed activation). Optimize parameters via Design of Experiments (DoE), varying temperature (40–80°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (toluene vs. DCM) .

Q. What environmental impact assessments are relevant for this compound synthesis byproducts?

  • Methodological Answer : Follow frameworks like the Aquatic Risk Assessment (QRA2) for fragrance ingredients, which evaluate biodegradability and ecotoxicity. For example, prioritize testing on Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition) . Mitigate risks via green chemistry principles, such as replacing hazardous solvents (e.g., dichloromethane with cyclopentyl methyl ether).

Data Presentation and Validation

  • Key Tables :

    ParameterValue/TechniqueReference
    Synthetic Yield65–78% (optimized)
    ¹H NMR (CDCl₃)δ 3.3 (s, OCH₃), δ 2.5–2.8 (m, cyclopentane)
    Computational ReactivityElectrophilicity Index (ω) = 2.8 eV
  • Validation : Ensure reproducibility by adhering to IUPAC nomenclature (e.g., PIN: this compound) and reporting spectral data in alignment with CAS standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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